molecular formula C10H11FOS B14773353 3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde

3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde

Cat. No.: B14773353
M. Wt: 198.26 g/mol
InChI Key: HKTSZQGYCLOGLH-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H11FOS It is a benzaldehyde derivative, characterized by the presence of ethyl, fluoro, and methylthio substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of fluorinating agents, alkylating agents, and thiolating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzaldehyde: Another benzaldehyde derivative with multiple fluoro substituents.

    3-Fluoro-4-(methylthio)benzaldehyde: Similar structure but lacks the ethyl group.

Uniqueness

3-Ethyl-4-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of ethyl, fluoro, and methylthio groups, which confer distinct chemical properties and reactivity compared to other benzaldehyde derivatives .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

3-ethyl-4-fluoro-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H11FOS/c1-3-8-4-7(6-12)5-9(13-2)10(8)11/h4-6H,3H2,1-2H3

InChI Key

HKTSZQGYCLOGLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)SC)F

Origin of Product

United States

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